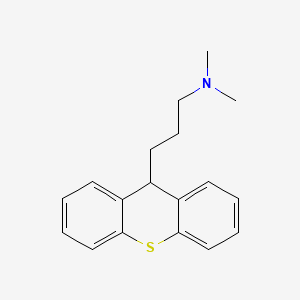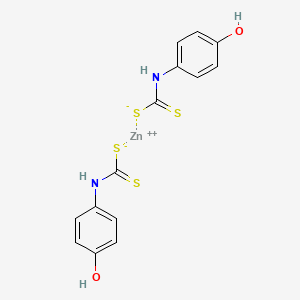
Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc is a coordination compound that features a zinc ion coordinated to two bis(p-hydroxyphenyl)dithiocarbamate ligands
准备方法
The synthesis of bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc typically involves the reaction of zinc salts with bis(p-hydroxyphenyl)dithiocarbamate ligands under controlled conditions. One common method involves the use of zinc chloride and sodium bis(p-hydroxyphenyl)dithiocarbamate in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
化学反应分析
Bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: The dithiocarbamate ligands can be substituted with other ligands, such as phosphines or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of rubber and plastics as a stabilizer and vulcanization accelerator.
作用机制
The mechanism of action of bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc involves its interaction with molecular targets such as enzymes and proteins. The dithiocarbamate ligands can chelate metal ions, disrupting their normal function and leading to various biological effects. The compound can also generate reactive oxygen species, contributing to its antimicrobial and anticancer activities.
相似化合物的比较
Bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc can be compared with other dithiocarbamate-based compounds, such as:
Bis(dimethyldithiocarbamato)zinc: Similar in structure but with different substituents on the dithiocarbamate ligands.
Bis(diethyldithiocarbamato)zinc: Another similar compound with ethyl groups instead of hydroxyphenyl groups.
Bis(pyrrolidinedithiocarbamato)zinc: Features pyrrolidine rings instead of hydroxyphenyl groups.
The uniqueness of bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc lies in its hydroxyphenyl substituents, which impart distinct chemical and biological properties compared to other dithiocarbamate compounds.
属性
CAS 编号 |
94023-60-6 |
|---|---|
分子式 |
C14H12N2O2S4Zn |
分子量 |
433.9 g/mol |
IUPAC 名称 |
zinc;N-(4-hydroxyphenyl)carbamodithioate |
InChI |
InChI=1S/2C7H7NOS2.Zn/c2*9-6-3-1-5(2-4-6)8-7(10)11;/h2*1-4,9H,(H2,8,10,11);/q;;+2/p-2 |
InChI 键 |
LBIWLARSKMKZTQ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1NC(=S)[S-])O.C1=CC(=CC=C1NC(=S)[S-])O.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


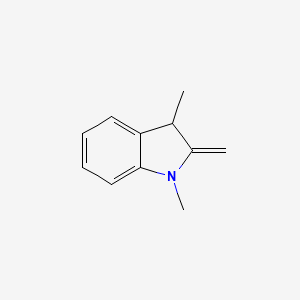

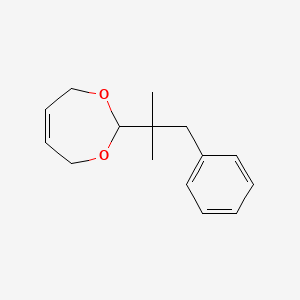
![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)
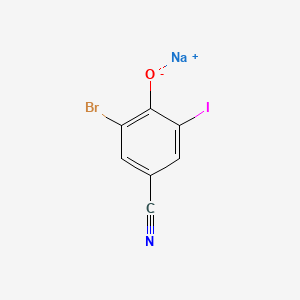
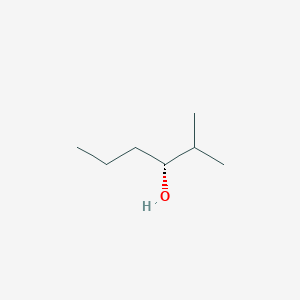

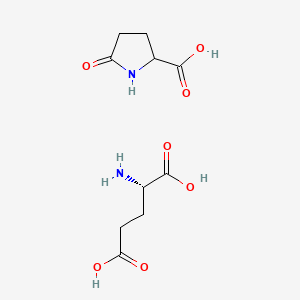
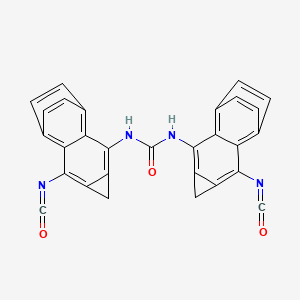


![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)

